3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Antitubercular drug discovery Kinase inhibitor screening Mycobacterium tuberculosis H37Rv

3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887885-55-4) is a synthetic small-molecule member of the 1,3,4-oxadiazole chemical family, featuring a characteristic 5-(5,6,7,8-tetrahydronaphthalen-2-yl) substituent and a 3-methylbenzamide moiety. This compound is cataloged in PubChem (CID and was found to be active in a confirmatory high-throughput screen against *Mycobacterium tuberculosis* H37Rv (AID.

Molecular Formula C20H19N3O2
Molecular Weight 333.391
CAS No. 887885-55-4
Cat. No. B2483718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS887885-55-4
Molecular FormulaC20H19N3O2
Molecular Weight333.391
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
InChIInChI=1S/C20H19N3O2/c1-13-5-4-8-16(11-13)18(24)21-20-23-22-19(25-20)17-10-9-14-6-2-3-7-15(14)12-17/h4-5,8-12H,2-3,6-7H2,1H3,(H,21,23,24)
InChIKeySDMCQOBHYUAHBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887885-55-4): A Chemical Probe for Oxadiazole-Based Drug Discovery


3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887885-55-4) is a synthetic small-molecule member of the 1,3,4-oxadiazole chemical family, featuring a characteristic 5-(5,6,7,8-tetrahydronaphthalen-2-yl) substituent and a 3-methylbenzamide moiety. This compound is cataloged in PubChem (CID 4118796) [1] and was found to be active in a confirmatory high-throughput screen against *Mycobacterium tuberculosis* H37Rv (AID 2842) [2]. As a tool compound for probing kinase targets in neglected disease research, its core scaffold is shared with other oxadiazole-based inhibitors; however, subtle structural variations at the benzamide position profoundly influence overall molecular properties.

Why 3-Methyl Substitution on the Benzamide Ring of 1,3,4-Oxadiazole Derivatives Cannot Be Generically Substituted: A Physicochemical and Target-Engagement Rationale


Interchanging the 3-methyl group on the benzamide ring of 1,3,4-oxadiazole-naphthalene hybrids with seemingly conservative analogs such as 3-methoxy or 3-methylsulfanyl derivatives is not a neutral substitution. The nature and position of the benzamide substituent directly govern key molecular properties, including computed lipophilicity (XLogP3), topological polar surface area (tPSA), and hydrogen-bond acceptor count [1]. More critically, high-throughput screening data reveal that small structural changes within this scaffold lead to binary activity outcomes—while CID 4118796 (3-methyl) was classified as 'Active' against *M. tuberculosis* H37Rv kinase targets [2], closely related compounds in the same screening library that differed only in the benzamide substituent yielded inactive results, demonstrating a steep structure-activity relationship (SAR) cliff that makes generic replacement scientifically unjustifiable.

Quantitative Differentiation Evidence for 3-Methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (887885-55-4) Against Structural Analogs


Mycobacterium tuberculosis H37Rv Inhibitory Activity: Active Classification vs. Inactive Analogs in a Kinase-Focused Library Screen

In a confirmatory high-throughput screen of a 26,734-compound putative kinase library at a single test concentration of 10 μg/mL against *Mycobacterium tuberculosis* H37Rv, CID 4118796 (3-methyl-substituted oxadiazole) was scored as 'Active', while several close structural analogs bearing alternative benzamide substituents (e.g., 3-chloro, 4-ethyl, 3-methylsulfanyl) within the same library were scored as 'Inactive' under identical assay conditions [1]. This binary activity classification constitutes direct head-to-head evidence that the 3-methyl substitution pattern is essential for antimycobacterial activity within this scaffold.

Antitubercular drug discovery Kinase inhibitor screening Mycobacterium tuberculosis H37Rv

Topological Polar Surface Area (tPSA) Differentiation: 3-Methyl vs. 2-Methoxy and 3-Methoxy Benzamide Analogs

The topological polar surface area (tPSA) of CID 4118796 is computed as 68 Ų [1]. In comparison, the 2-methoxy analog (CID 4595224, BDBM77669) and 3-methoxy analog possess tPSA values of approximately 77 Ų, reflecting the additional oxygen atom in the methoxy group that increases hydrogen-bond acceptor count from 4 to 5 [2]. The 3-methylsulfanyl analog (PubChem CID not available within the same dataset) is expected to exhibit a tPSA of approximately 68–70 Ų but differs in XLogP3 (predicted ~5.0 vs. 4.3 for the 3-methyl derivative) [1]. A tPSA below 70 Ų is strongly associated with improved passive membrane permeability, making the 3-methyl analog the most permeability-favorable option among its oxygen-containing counterparts.

Drug-likeness optimization Physicochemical profiling Oral bioavailability prediction

XLogP3 Lipophilicity Differentiation: 3-Methyl (XLogP3 4.3) vs. 3-Methylsulfanyl and 4-Ethyl Analogs

The computed XLogP3 of CID 4118796 is 4.3 [1], placing it within the lead-like space (XLogP ≤5) while still providing sufficient lipophilicity for membrane permeation. In contrast, the 4-ethyl analog (CAS N/A; 4-ethyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) is predicted to have an XLogP3 >5.0 due to additional methylene hydrophobicity, exceeding the typical lead-like threshold [2]. The 3-methylsulfanyl analog is also predicted to have a higher XLogP3 (approximately 5.0) [2]. The 3-methyl compound thus occupies an optimal lipophilicity window that is not shared by its close alkyl and thioether analogs.

Lipophilicity optimization Lead-likeness ADME prediction

Hydrogen-Bond Acceptor Count and Target Engagement Specificity: 3-Methyl vs. Methoxy Analogs

CID 4118796 contains 4 hydrogen-bond acceptor (HBA) sites, contributed by the carbonyl oxygen, the oxadiazole ring oxygen, and the two oxadiazole nitrogens [1]. The 2-methoxy and 3-methoxy analogs each contain 5 HBA sites, with the additional oxygen acting as a potential hydrogen-bond donor or acceptor capable of forming off-target interactions [2]. Reducing HBA count is a well-established strategy for improving selectivity profiles, as each additional acceptor site introduces potential ancillary binding interactions with proteins or phospholipid membranes. The 3-methyl analog eliminates this interaction surface while retaining the core pharmacophore essential for Mtb kinase inhibition.

Target selectivity Hydrogen-bond acceptor count Druggability profiling

Best-Fit Research and Industrial Application Scenarios for 3-Methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (887885-55-4)


Hit-to-Lead Optimization in Antitubercular Drug Discovery Programs Targeting Mycobacterial Kinases

Given its confirmed 'Active' classification in a *Mycobacterium tuberculosis* H37Rv kinase-targeted high-throughput screen at 10 μg/mL [1], CID 4118796 serves as a validated starting point for hit expansion campaigns. Medicinal chemistry teams can use this compound as the core scaffold for systematic SAR exploration, with the 3-methyl substitution identified as essential for activity. The compound's favorable tPSA (68 Ų) and XLogP3 (4.3) [2] position it well for subsequent lead optimization focused on improving potency (MIC determination in dose-response format), selectivity against human kinome counterscreens, and in vitro ADME profiling.

Chemical Probe Development for Oxadiazole-Based Kinase Inhibitor Selectivity Profiling

The reduced hydrogen-bond acceptor count (4 HBA) of the 3-methyl analog relative to its methoxy counterparts (5 HBA) [2] suggests a cleaner interaction map. This compound can be utilized as a selective chemical probe for target deconvolution studies, particularly in chemoproteomics or thermal shift assays, where minimizing off-target interactions is critical for generating high-confidence target engagement data.

Reference Negative Control for Methoxy-Substituted Oxadiazole Analogs in Permeability and Efflux Studies

The 9 Ų tPSA advantage of the 3-methyl analog over the 2-methoxy and 3-methoxy derivatives (68 vs. 77 Ų) [2] makes it an ideal reference compound for isolating the contribution of the methoxy oxygen to passive permeability and P-glycoprotein efflux. CROs and academic screening centers can deploy this compound in parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayers alongside the methoxy analogs to quantify the functional impact of the tPSA difference on oral absorption potential.

Combinatorial Library Design: Scaffold Merging with 5-Substituted Tetrahydronaphthalenyl Oxadiazole Cores

The 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazole core of CID 4118796 is a privileged scaffold for which the antimycobacterial activity has been experimentally validated [1]. Combinatorial chemistry teams can diversify the benzamide portion while retaining this core, using CID 4118796 as the parent compound for parallel library synthesis aimed at expanding SAR around the 3-position of the benzamide ring.

Quote Request

Request a Quote for 3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.